2-Benzyl-N-phenylsuccinimide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55609-63-7 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-benzyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-12-14(11-13-7-3-1-4-8-13)17(20)18(16)15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
InChI Key |
RGGPNVTYTRJZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Benzyl N Phenylsuccinimide and Analogous Derivatives
Conventional Synthetic Routes to N-Arylsuccinimides
The traditional and most common method for synthesizing N-arylsuccinimides, including 2-benzyl-N-phenylsuccinimide, is a two-step process. prezi.com This involves the initial formation of an amidoacid, followed by a cyclization step to yield the final imide product.
Amidoacid Formation from Anhydrides and Amines
The first step in the conventional synthesis is the reaction between a cyclic anhydride (B1165640), such as succinic anhydride or its substituted derivatives, and a primary amine. prezi.comijcps.org This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. youtube.com This ring-opening reaction results in the formation of a succinamic acid derivative, which is an intermediate amidoacid. ijcps.orgnih.gov For the synthesis of this compound, benzylsuccinic anhydride would react with aniline (B41778). The nitrogen atom of the amine acts as a nucleophile, attacking a carbonyl group of the anhydride, leading to the formation of the corresponding N-phenyl-2-benzylsuccinamic acid.
Intramolecular Cyclodehydration to Imide Functionality
The second step involves the intramolecular cyclodehydration of the amidoacid intermediate to form the five-membered succinimide (B58015) ring. prezi.com This process requires the removal of a water molecule and is typically achieved by heating the amidoacid, often in the presence of a dehydrating agent or a catalyst. ijcps.orgrsc.orgorganic-chemistry.org The carboxylic acid group and the amide group within the same molecule react, with the amide nitrogen attacking the carboxylic carbon, leading to the formation of the cyclic imide and the elimination of water. This cyclization step is crucial for forming the stable succinimide ring structure. acs.org
Contemporary and Green Chemistry Approaches in Succinimide Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. prezi.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.netepcp.ac.in In the synthesis of N-arylsuccinimides, microwave irradiation can significantly reduce the reaction time from hours to just a few minutes. nih.govnih.gov This technique often allows for solvent-free reactions, further enhancing its green credentials. nih.gov For instance, the reaction of succinic anhydride with aniline can be carried out in a domestic microwave oven, providing the N-phenylsuccinimide in moderate yields (40-60%) within four minutes. nih.govnih.gov The rapid and uniform heating provided by microwaves leads to higher yields and fewer by-products compared to conventional heating methods. epcp.ac.in
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
| Microwave-Assisted | Aniline, Succinic Anhydride | Domestic Microwave | 4 minutes | 40-60% | nih.govnih.gov |
| Conventional | Aniline, Succinic Anhydride | Heating | Several hours | Not specified | nih.gov |
Solvent-Free and Atom-Economical Methodologies
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for potentially toxic and environmentally harmful organic solvents. semanticscholar.org The synthesis of N-arylsuccinimides can be efficiently conducted under solvent-free conditions, often with the aid of a catalyst or by simple grinding of the reactants at room temperature. google.comresearchgate.net For example, N-phenylsuccinimide can be prepared by grinding succinic anhydride and aniline with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a mortar at room temperature, with yields exceeding 80%. google.com These methods are not only environmentally friendly but also often lead to simpler work-up procedures and higher purity of the final product. researchgate.net
Furthermore, atom-economical methods, which maximize the incorporation of all materials used in the process into the final product, are highly desirable. The direct reaction of diols with amines to form cyclic imides, catalyzed by a manganese pincer complex, is an example of an atom-economical process where the only byproduct is hydrogen gas. organic-chemistry.org
Aqueous Medium Synthesis Conditions
The use of water as a reaction medium is another key aspect of green chemistry. nih.gov While organic reactions are often performed in organic solvents, conducting them in water offers significant environmental and economic advantages. The synthesis of succinimide from succinic anhydride has been successfully demonstrated in water over a nanoporous nickel material, achieving a high isolated yield of 93%. researchgate.net Research has also shown that succinimide can be used as a green and reusable organo-catalyst for other organic transformations in aqueous media. nih.gov This highlights the potential for developing water-based synthetic routes for a wide range of succinimide derivatives.
Co-crystallization Strategies for Succinimide Formation
Co-crystallization has emerged as a valuable technique in the synthesis and purification of succinimides. This method involves the crystallization of a target molecule with a co-former, leading to the formation of a new crystalline solid with different physicochemical properties.
The resulting succinic acid-urea co-crystals can then be directly used for the synthesis of succinimide. By heating the co-crystals with a catalyst such as phosphorous acid, succinimide can be produced in high yields. nih.govfrontiersin.org This integrated approach of co-crystallization and direct synthesis offers a simple, cost-effective, and efficient pathway for succinimide production. nih.gov
Table 1: Co-crystallization and Succinimide Synthesis Parameters
| Parameter | Condition | Yield/Recovery |
|---|---|---|
| Initial Succinic Acid Crystallization Temperature | 8°C | 73.4% Recovery |
| Co-crystallization Temperature (with Urea) | 4°C | >90% Recovery |
| Succinimide Synthesis Temperature | 195°C | >80% Yield |
| Catalyst for Succinimide Synthesis | Phosphorous Acid (~4.2%) | >80% Yield |
The data in this table is based on a study focused on the recovery of succinic acid and its conversion to succinimide. nih.govfrontiersin.org
Catalytic and Stereoselective Synthesis of Substituted Succinimides
The development of catalytic and stereoselective methods for the synthesis of substituted succinimides is crucial for accessing chiral molecules with specific biological activities.
The asymmetric synthesis of chiral succinimides is a key area of focus, as the stereochemistry of the substituents on the succinimide ring often dictates their biological function. researchgate.netresearchgate.net Organocatalysis has proven to be a powerful tool for the enantioselective conjugate addition of various nucleophiles to maleimides, a common precursor for succinimides. nih.gov
For instance, chiral primary amine-salicylamides have been effectively used as organocatalysts for the enantioselective conjugate addition of ketones to N-substituted maleimides. nih.gov This reaction can produce the corresponding substituted succinimides with high yields and excellent enantioselectivities (up to 99% ee). nih.gov
Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters. This is particularly important for exploring the structure-activity relationships of chiral succinimide derivatives. A dynamic kinetic resolution strategy employing rhodium-catalyzed asymmetric transfer hydrogenation has been successfully applied for the stereodivergent synthesis of 3,4-disubstituted succinimides. researchgate.netresearchgate.net This method allows for the selective production of either the syn- or anti-diastereomer with high diastereo- and enantioselectivity by carefully controlling the reaction conditions. researchgate.net
Transition metal catalysis offers efficient and atom-economical routes for the synthesis of imides, including succinimides. A manganese pincer complex, for example, catalyzes the dehydrogenative coupling of diols and amines to form cyclic imides, with hydrogen gas as the only byproduct. organic-chemistry.org While not specific to this compound, this methodology represents a green and efficient approach to the broader class of succinimides.
Visible light-promoted radical cascade cyclizations have emerged as a powerful and environmentally friendly method for synthesizing highly functionalized succinimides. rsc.orgrsc.org This approach often proceeds under mild, metal- and oxidant-free conditions. rsc.org For example, the iodo-sulfonylation of aza-1,6-enynes can be initiated by visible light, leading to a radical cascade that forms functionalized succinimides with excellent stereoselectivity. rsc.org These reactions are typically atom-economical and tolerate a wide range of functional groups. rsc.org
Table 2: Comparison of Synthetic Methodologies for Substituted Succinimides
| Methodology | Key Features | Typical Precursors | Catalyst/Promoter |
|---|---|---|---|
| Asymmetric Organocatalysis | High enantioselectivity | Maleimides, Ketones/Aldehydes | Chiral Amines |
| Stereodivergent Synthesis | Selective formation of diastereomers | 3-Hydroxy-4-substituted maleimides | Rhodium complexes |
| Transition Metal Catalysis | Atom economy, green chemistry | Diols, Amines | Manganese pincer complexes |
| Visible Light Radical Cyclization | Mild conditions, functional group tolerance | Aza-1,6-enynes | Visible light |
Advanced Reagent Applications in Succinimide Derivatives Synthesis
The use of advanced reagents plays a significant role in modern synthetic strategies for succinimide derivatives. For instance, in the context of visible light-promoted radical cyclizations, the choice of the radical initiator is crucial. Sulfonyl iodides have been used as a source of sulfonyl radicals in the synthesis of iodo-sulfonated succinimides. rsc.org
Furthermore, the development of racemization-free coupling reagents is critical for the synthesis of chiral amides and peptides, a field that shares methodological similarities with the synthesis of N-substituted imides. rsc.org Reagents that activate carboxylic acids without causing racemization are highly sought after. rsc.org
In the context of solid-phase synthesis, cleavable linkers are essential. Interestingly, the succinimide group itself has been explored as a cleavable linker in the synthesis of ubiquitin activity-based probes. acs.org Palladium(II) complexes have been shown to efficiently cleave the succinimide group on a cysteine residue, demonstrating the versatility of the succinimide moiety in advanced synthetic applications. acs.org
N-Sulfenylsuccinimide Derivatives as Electrophilic Sulfur Sources
The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, with significant implications for the synthesis of pharmaceuticals and functional materials. researchgate.netnih.gov Among the various reagents developed for this purpose, N-sulfenylsuccinimide and its phthalimide (B116566) analogs have emerged as highly effective electrophilic sulfur sources. researchgate.netnih.gov These reagents offer notable advantages, including their stability, ease of handling, and accessibility compared to often foul-smelling and unstable thiols. nih.govbeilstein-journals.org The general reactivity of N-sulfenylsuccinimides involves the transfer of an electrophilic sulfur moiety to a wide range of nucleophiles, a process that can be mediated by catalysts or occur under metal-free conditions. nih.govresearchgate.net
The preparation of N-(aryl/alkylsulfenyl)succinimides is typically a straightforward two-step process. It begins with the treatment of a corresponding thiol with sulfuryl chloride in the presence of an organic base like triethylamine. The resulting intermediate is then reacted with succinimide or phthalimide, again in the presence of a base, to yield the desired N-sulfenyl derivative. nih.govbeilstein-journals.org
The core of their reactivity lies in the polarization of the N-S bond, which renders the sulfur atom electrophilic. beilstein-journals.org This electrophilicity can be further enhanced by the use of Lewis acids or Brønsted acids, which coordinate to the succinimide or phthalimide carbonyl group, facilitating the cleavage of the N-S bond and the generation of a highly reactive sulfenium cation (RS+). nih.govbeilstein-journals.org
Detailed research has demonstrated the utility of N-sulfenylsuccinimide derivatives in the sulfenylation of a variety of carbon and heteroatom nucleophiles. While the direct sulfenylation of this compound is not extensively documented, the reaction of analogous compounds provides a clear blueprint for such transformations. Specifically, the C-H functionalization of substrates at a position alpha to a carbonyl or within a heterocyclic framework is well-established.
For instance, the enantioselective sulfenylation of β-keto phosphonates and 3-aryloxindoles has been successfully achieved using N-sulfenylating reagents in the presence of organocatalysts. nih.gov In the case of 3-aryloxindoles, various N-substituted derivatives (with H, Me, phenyl, and benzyl (B1604629) groups) were investigated, showcasing the tolerance of the reaction for substitution on the nitrogen atom. nih.gov This is particularly relevant to the synthesis of derivatives analogous to this compound.
Furthermore, the transition-metal-free, trifluoroacetic acid (TFA)-catalyzed C-H sulfenylation of electron-rich arenes and the C2-position of indoles with N-(alkyl/arylthio)succinimides has been reported. nih.gov The proposed mechanism involves the protonation of the succinimide moiety by TFA, which generates a highly electrophilic thio intermediate that is then attacked by the nucleophilic C-H bond. nih.gov
The scope of nucleophiles that react with N-sulfenylsuccinimide derivatives is broad, as illustrated in the following table:
| Nucleophile Type | Substrate Example | Sulfenylating Agent | Catalyst/Conditions | Product Type |
| Arenes | Unactivated Arenes | N-(Organothio)succinimides | Palladium Catalyst | Diaryl(alkyl) Sulfides |
| Indoles | Indole Derivatives | N-(Arylthio)succinimide | Cobalt Catalyst | C2-Sulfenylated Indoles |
| Oxindoles | 3-Aryloxindoles | N-(Arylsulfenyl)phthalimides | Quinidine (Organocatalyst) | 3-Thiooxindoles |
| Ketones | β-Keto Phosphonates | N-(Aryl/alkylsulfanyl)succinimide | Cinchonidine (Organocatalyst) | α-Thio-β-keto Phosphonates |
| Alkenes | Unactivated Alkenes | N-(Arylthio)succinimide | Iron(III) Chloride | Carbosulfenylated Alkanes |
| Alkynes | 2-Alkynyl Biaryls | N-(Arylthio)succinimides | Boron Trifluoride Etherate | 9-Sulfenylphenanthrenes |
| Sulfinates | Sodium Sulfinates | N-(Organothio)succinimides | Scandium(III) Triflate | Thiosulfonates |
These examples underscore the versatility of N-sulfenylsuccinimide derivatives as electrophilic sulfur sources. The successful sulfenylation of oxindoles, which are structurally related to succinimides, strongly suggests that the generation of an enolate from this compound followed by trapping with an appropriate N-sulfenylsuccinimide derivative would be a viable strategy for the synthesis of its 2-thio-substituted analogs. The reaction conditions, particularly the choice of base to form the nucleophile and the potential use of a Lewis acid or organocatalyst to activate the electrophile, would be critical parameters for optimization.
Advanced Spectroscopic and Computational Techniques for Structural Elucidation and Theoretical Analysis of 2 Benzyl N Phenylsuccinimide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive technique for elucidating the structure of organic molecules in solution. For 2-Benzyl-N-phenylsuccinimide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, often at high magnetic fields, is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) chemical shifts.
High-Field and Advanced Two-Dimensional NMR Methodologies
The application of high-field NMR spectrometers enhances spectral dispersion, mitigating the signal overlap that can complicate the analysis of complex molecules. In the case of this compound, this is particularly beneficial for resolving the aromatic protons of the benzyl (B1604629) and phenyl groups, as well as the diastereotopic protons of the succinimide (B58015) ring.
Advanced 2D NMR techniques are instrumental in establishing the connectivity within the molecule. rsc.orgcolumbia.edusdsu.edu Key experiments include:
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which are invaluable for identifying adjacent protons. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton at the 2-position of the succinimide ring and the adjacent methylene (B1212753) protons, as well as between the methylene protons of the succinimide ring and the benzyl group's methylene protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu This is crucial for assigning the carbon signals of the succinimide and benzyl moieties.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduresearchgate.net This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the phenyl ring to the succinimide nitrogen and the benzyl group to the succinimide ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations. This information is critical for determining the stereochemistry and preferred conformation of the molecule in solution.
The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known values for N-phenylsuccinimide and typical substituent effects. nih.govnist.gov
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Succinimide CH | 3.0 - 3.5 | 40 - 45 |
| Succinimide CH₂ | 2.8 - 3.2 | 35 - 40 |
| Benzyl CH₂ | 2.9 - 3.4 | 38 - 43 |
| Phenyl C-H (ortho) | 7.2 - 7.4 | 126 - 128 |
| Phenyl C-H (meta) | 7.4 - 7.6 | 129 - 131 |
| Phenyl C-H (para) | 7.3 - 7.5 | 128 - 130 |
| Phenyl C (ipso) | - | 131 - 133 |
| Benzyl C-H (ortho) | 7.1 - 7.3 | 128 - 130 |
| Benzyl C-H (meta) | 7.2 - 7.4 | 128 - 130 |
| Benzyl C-H (para) | 7.1 - 7.3 | 126 - 128 |
| Benzyl C (ipso) | - | 138 - 140 |
| Carbonyl C=O | - | 175 - 180 |
Experimental NMR Data in Conjunction with Computational Chemical Shift Prediction
While experimental NMR provides the primary data, computational methods, particularly Density Functional Theory (DFT), can be used to predict NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for a given molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra serve as a valuable tool for validating experimental assignments and for distinguishing between possible isomers or conformers. The correlation between experimental and computationally predicted chemical shifts for a proposed structure can provide a high degree of confidence in its correctness. For succinimide derivatives, theoretical calculations have shown good agreement with experimental data. researchgate.net
X-ray Crystallography and Electron Diffraction for Definitive Structure Determination
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography and electron diffraction techniques offer the definitive determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
Single-Crystal X-ray Diffraction for Absolute Configuration and Spatial Arrangement
Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. nih.gov The successful application of this technique to this compound would require the growth of a high-quality single crystal. The resulting electron density map would unambiguously reveal the spatial arrangement of all atoms in the molecule, including the relative stereochemistry of the chiral center at the 2-position of the succinimide ring. For chiral molecules, SCXRD can also determine the absolute configuration.
A hypothetical crystallographic data table for this compound is presented below, illustrating the type of information that would be obtained from a successful SCXRD experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₇H₁₅NO₂ |
| Formula Weight | 265.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 16.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1370 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.28 |
Microcrystal Electron Diffraction (MicroED) Analysis for Nanocrystalline Samples
A significant bottleneck in SCXRD is the requirement for sufficiently large single crystals. nih.gov Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for determining the structure of molecules from nanocrystalline samples, which are often too small for conventional X-ray diffraction. rsc.org Since electrons interact with matter much more strongly than X-rays, even very small crystals can produce a diffraction pattern. This technique would be particularly valuable for this compound if it proves difficult to grow large single crystals.
Innovative Crystallization Strategies (e.g., Crystalline Sponge, Crystalline Mate Methods)
For compounds that are difficult to crystallize, innovative methods have been developed. The Crystalline Sponge Method is a revolutionary technique where a non-crystalline sample is absorbed into the pores of a pre-formed porous crystal. researchgate.nethmdb.ca The ordered environment of the "sponge" templates the ordering of the guest molecules, allowing for their structure to be determined by X-ray diffraction without the need for direct crystallization of the analyte. researchgate.nethmdb.ca This method could be applied to this compound if it is an oil or fails to crystallize using conventional techniques.
The Crystalline Mate Method is another strategy where a difficult-to-crystallize compound is co-crystallized with a "crystalline mate" that promotes crystallization. The choice of a suitable mate can be guided by intermolecular interactions such as hydrogen bonding or π-π stacking.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to deduce its elemental composition, C17H15NO2. The monoisotopic mass of the compound is 265.1103 Da. uni.lu
Analysis through techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) allows for the observation of various adducts of the molecule. These protonated or cationized species are crucial for confirming the molecular mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification.
Table 1: Predicted m/z values for common adducts of this compound. Data sourced from computational predictions. uni.lu
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification
Vibrational and electronic spectroscopy are essential for identifying the functional groups and chromophoric systems within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent features would include the stretching vibrations of the two carbonyl (C=O) groups of the imide ring, which typically appear as two distinct bands in the region of 1700-1790 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl and phenyl rings are expected above 3000 cm⁻¹. Other significant absorptions include C-N stretching vibrations and aromatic C=C bending frequencies in the fingerprint region (below 1500 cm⁻¹). msu.edutheaic.orgresearchgate.net
Table 2: Expected characteristic IR absorption bands for this compound based on functional group analysis.
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is determined by its chromophores, primarily the N-phenyl and benzyl groups. These aromatic rings give rise to π → π* electronic transitions. For the related N-phenylsuccinimide, absorption maxima are observed in the UV region. nih.govspectrabase.com The presence of two isolated phenyl chromophores in this compound would lead to complex absorption bands, likely appearing in the 200-280 nm range, characteristic of substituted benzene (B151609) rings.
Computational Chemistry for Molecular Structure, Electronic Properties, and Reactivity Prediction
Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G), can determine the most stable conformation (optimized geometry). tandfonline.comtandfonline.com These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular structure. The results would likely show a non-planar arrangement, with the phenyl and benzyl groups twisted relative to the succinimide ring.
Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)
A significant advantage of DFT is its ability to predict spectroscopic data. Theoretical calculations can compute vibrational frequencies, which, when scaled, show good agreement with experimental IR and Raman spectra. theaic.org This allows for the confident assignment of each vibrational mode. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, which is crucial for full structural elucidation.
Analysis of Charge Distribution, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors (e.g., Electrophilicity Index)
DFT calculations provide a detailed picture of the electron distribution within the molecule. A Molecular Electrostatic Potential (MEP) map can visualize electron-rich and electron-poor regions, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO may be distributed across the carbonyl groups and the phenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I): ≈ -E(HOMO)
Electron Affinity (A): ≈ -E(LUMO)
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): μ² / (2η), where μ = -χ
These descriptors provide quantitative measures of the molecule's stability and reactivity profile. beilstein-archives.org
Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is invaluable in drug discovery and materials science. Studies on various succinimide derivatives have shown their potential as enzyme inhibitors. nih.gov For this compound, docking studies could be employed to investigate its potential binding affinity and mode of interaction with biological targets. The model would assess intermolecular forces such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand (this compound) and the active site of a target protein, providing insights into its potential biological activity.
Computational Studies on Conformational Landscapes and Atropisomerism
The conformational flexibility of this compound is a critical aspect of its structural chemistry, with significant implications for its interactions and properties. Computational chemistry provides powerful tools to explore the potential energy surface of this molecule, identifying stable conformers and the energy barriers that separate them.
A key feature of N-aryl succinimides is the potential for atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond. In the case of this compound, rotation around the C(aryl)-N(imide) bond can be restricted, leading to stable, non-interconverting rotational isomers. The barrier to this rotation is influenced by several factors, including the steric hindrance imposed by substituents on the phenyl ring and the succinimide ring, as well as the electronic nature of these substituents and the solvent environment.
Research on related N-(2'-methylphenyl)succinimide derivatives has shown that both the rotational barrier for the N-aryl group and its spatial disposition are controllable by the substituents present and the solvents used. rsc.org The rotational barrier tends to decrease with an increase in the Hammett's para substituent constant (σp) of substituents on the N-phenyl ring and increases with the solvent polarity parameter [ET(30)]. rsc.org For this compound, the presence of the benzyl group at the C3 position of the succinimide ring introduces additional steric bulk, which would be expected to influence the rotational barrier around the N-phenyl bond.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the rotational energy barriers. These calculations involve systematically rotating the phenyl group relative to the succinimide ring and calculating the energy at each step to map out the potential energy surface. The transition states for rotation can be identified, and the corresponding energy barriers quantified.
Table 1: Theoretical Rotational Energy Barriers for N-Aryl Imide Derivatives
| Compound Class | Substituents | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |
| N-(2'-methylphenyl)succinimides | Varied on N-phenyl ring | Dynamic NMR & Calculations | Varies with substituent and solvent | rsc.org |
| N-anthrylsuccinimide derivatives | N/A | Not Specified | Investigated | nih.gov |
This table presents data for related compound classes to illustrate the range of rotational barriers that can be expected for N-aryl imides.
Computer-Assisted Structure Elucidation (CASE) Systems
Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software tools that aid chemists in determining the structure of unknown compounds from spectroscopic data. These systems have become increasingly powerful, capable of solving complex molecular structures in a fraction of the time it would take for manual interpretation.
For a molecule like this compound, a typical workflow using a CASE system would involve inputting its spectroscopic data, such as ¹H and ¹³C NMR, COSY, HSQC, and HMBC spectra, along with its molecular formula (C₁₇H₁₅NO₂).
Algorithmic Approaches for Structural Assignment from Spectroscopic Data
CASE systems employ a variety of algorithmic approaches to deduce a chemical structure from spectroscopic data. A common strategy involves two main steps:
Structure Generation: The system generates all possible isomers that are consistent with the molecular formula and the connectivity information derived from 2D NMR data. For instance, HMBC correlations would establish long-range connections between protons and carbons, helping to piece together the molecular skeleton of this compound.
Structure Filtering and Ranking: The generated candidate structures are then evaluated by predicting their NMR spectra and comparing them to the experimental data. The structure whose predicted spectrum most closely matches the experimental one is proposed as the correct solution.
Modern CASE programs can handle challenges such as ambiguous or non-standard correlations in NMR data. They often utilize a combination of database searching and de novo structure generation.
Table 2: Illustrative Spectroscopic Data for Structural Fragment Assembly
| Spectroscopic Data Type | Information Provided for this compound |
| ¹H NMR | Chemical shifts and coupling constants of protons on the benzyl and phenyl rings, and the succinimide backbone. |
| ¹³C NMR | Chemical shifts of all carbon atoms, including the carbonyls of the succinimide ring. |
| COSY | Correlation between coupled protons, for example, within the -CH-CH₂- fragment of the succinimide ring. |
| HSQC | Direct one-bond correlations between protons and their attached carbons. |
| HMBC | Long-range (2-3 bond) correlations, crucial for connecting the phenyl and benzyl groups to the succinimide core. |
This table illustrates the type of data used by CASE algorithms to assemble the structure of the target molecule.
Machine Learning Applications in Organic Structure Elucidation
Machine learning (ML) is revolutionizing the field of structure elucidation by providing rapid and accurate predictions of spectroscopic properties. In the context of this compound, ML models can be applied in several ways:
Chemical Shift Prediction: Deep learning models, particularly graph neural networks, can predict ¹H and ¹³C NMR chemical shifts with high accuracy, often rivaling the precision of more computationally expensive quantum mechanical methods like DFT. nih.govmdpi.com These predictions are invaluable for the structure filtering and ranking step in CASE systems.
Spectral Deconvolution: ML algorithms can assist in deconvoluting complex or overlapping signals in NMR spectra, leading to a cleaner dataset for structural analysis.
Structure-to-Spectrum and Spectrum-to-Structure Mapping: More advanced ML models are being developed to directly predict a spectrum from a given structure or, more challengingly, to propose a structure from an input spectrum.
The accuracy of these ML models is highly dependent on the quality and size of the training data. Large databases of experimental and calculated NMR spectra are used to train these models to recognize the complex relationships between molecular structure and spectroscopic output.
Table 3: Comparison of NMR Chemical Shift Prediction Methods
| Method | Typical Accuracy (ppm) | Computational Cost | Applicability to this compound |
| Empirical/Database | 0.2 - 0.5 for ¹H | Low | Good for initial estimation |
| Quantum Mechanics (DFT) | 0.1 - 0.3 for ¹H | High | High accuracy for detailed analysis |
| Machine Learning | < 0.1 - 0.2 for ¹H | Very Low (for prediction) | Rapid and accurate prediction for structure verification |
This table provides a general comparison of different methods for predicting NMR chemical shifts, all of which can be applied to the analysis of this compound.
Strategic Applications of 2 Benzyl N Phenylsuccinimide and Its Derivatives in Organic Transformations
Role as Versatile Synthetic Intermediates for the Construction of Complex Organic Molecules
The 2-Benzyl-N-phenylsuccinimide framework is a valuable starting point for the synthesis of more elaborate molecular architectures, particularly those containing stereochemically rich pyrrolidine (B122466) and related heterocyclic motifs. The succinimide (B58015) ring itself is amenable to a variety of transformations.
A key reaction is the nucleophilic opening of the succinimide ring. nih.govresearchgate.netclockss.org This reaction, typically conducted under basic or acidic conditions, can proceed with high regioselectivity, often targeting the less hindered carbonyl group for attack. clockss.org This ring-opening provides access to functionalized butanamide derivatives, which can be further cyclized or modified. For instance, reaction with amines or hydroxylamine (B1172632) can yield diamides or hydroxamic acids, respectively, which are important functional groups in medicinal chemistry. clockss.orgmdpi.com
Furthermore, the stereocenters at the 2- and 3-positions of the succinimide ring can be controlled. Diastereoselective synthesis methods, such as the catalytic asymmetric transfer hydrogenation of substituted maleimides, allow for the preparation of chiral succinimides with defined stereochemistry. nih.gov These chiral building blocks are of significant interest for the synthesis of biologically active compounds and natural products. The 2-benzyl group can direct the stereochemical outcome of these reactions and can itself be a site for further functionalization.
The presence of both a benzyl (B1604629) and a phenyl group allows for sequential or orthogonal chemical modifications. The benzyl group can be removed under hydrogenolysis conditions, while the N-phenyl group is more robust. This differential reactivity enables the selective unmasking of a reactive site, facilitating the construction of complex molecules.
Table 1: Representative Transformations of the Succinimide Ring
| Transformation | Reagents & Conditions | Product Type | Ref. |
| Ring Opening (Aminolysis) | Primary or Secondary Amines, rt | Succinamide Derivatives | clockss.org |
| Ring Opening (Hydrolysis) | Base (e.g., NaOH) or Acid | Succinanilic Acid Derivatives | researchgate.net |
| Reduction | NaBH4, then acid | N-acyliminium ion precursors | researchgate.net |
| Asymmetric Hydrogenation | Chiral Rh or Pt catalysts | Chiral 3,4-disubstituted succinimides | nih.gov |
Utilization in Polymer Chemistry and Advanced Material Science
The structural features of this compound suggest its potential utility in the development of high-performance polymers, such as polyimides and epoxy resins, where thermal stability, chemical resistance, and specific mechanical properties are paramount.
Incorporation into Polyimide Resins for Enhanced Material Properties
Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. dakenchem.com The fundamental structure of polyimides consists of repeating imide units. The synthesis of polyimides often involves the reaction of a dianhydride with a diamine. dakenchem.com
While this compound itself is not a monomer for polymerization in the traditional sense, its N-phenylsuccinimide core is structurally related to the repeating units of certain polyimides. It can be envisioned that derivatives of this compound, functionalized with polymerizable groups on the phenyl or benzyl rings (e.g., amino or carboxylic acid groups), could be incorporated as specialty monomers. The introduction of the bulky and relatively flexible benzyl group into the polymer backbone could modify the polymer's properties by disrupting chain packing, potentially leading to increased solubility and lower glass transition temperatures without significantly compromising thermal stability.
Application as Curing Agents for Epoxy Resins
Epoxy resins are versatile thermosetting polymers that are widely used as adhesives, coatings, and composite materials. derpharmachemica.comatlantis-press.com Their properties are highly dependent on the curing agent used to crosslink the epoxy polymer chains. Amine-based compounds are common curing agents.
Maleimide-modified epoxy compounds have been shown to exhibit good thermal stability and chemical resistance. derpharmachemica.comresearchgate.net The incorporation of maleimide (B117702) groups into the epoxy resin can lead to a higher cross-linking density. researchgate.net In this context, derivatives of this compound could serve as modifiers or co-curing agents for epoxy resins. The succinimide ring, particularly if converted to a more reactive maleimide through dehydrogenation, could participate in the curing process. The double bond on a maleimide ring can open to crosslink the epoxy system, enhancing the stability of the final cured material. atlantis-press.com The benzyl and phenyl groups would contribute to the aromatic content of the cured resin, which is generally associated with improved thermal stability and mechanical strength.
Table 2: Properties of Maleimide-Modified Epoxy Resins
| Property | Observation | Potential Contribution of this compound Moiety | Ref. |
| Thermal Stability | High, with increased cross-linking density | Aromatic rings (benzyl and phenyl) enhance thermal resistance. | researchgate.net |
| Chemical Resistance | Good resistance to acids, alkalis, and solvents | High aromatic content and cross-linked structure. | derpharmachemica.com |
| Mechanical Strength | Improved hardness and adhesion | Rigid succinimide and aromatic groups contribute to stiffness. | derpharmachemica.com |
Catalytic and Co-catalytic Roles in Organic Reactions
Enhancing Reaction Yields in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyoutube.comyoutube.com The performance of these catalytic systems is heavily reliant on the nature of the ligands coordinated to the palladium center.
N-Aryl succinimides and related cyclic imides have been explored as precursors or ligands in cross-coupling reactions. organic-chemistry.org While not a traditional ligand in the phosphine (B1218219) or N-heterocyclic carbene (NHC) sense, the lone pair of electrons on the nitrogen atom of the succinimide ring in this compound could coordinate to a metal center. More intriguingly, N-acyl imides can undergo activation of the N-C(O) bond, positioning them as effective precursors for cross-coupling via acyl-metal intermediates. organic-chemistry.org
In the context of this compound, the N-phenyl group could play a crucial role. The electronic properties of the phenyl ring can be tuned by substituents, which in turn would modulate the reactivity of the succinimide ring and its interaction with a metal catalyst. The benzyl group at the 2-position provides steric bulk, which could influence the selectivity of catalytic reactions. For instance, in reactions where this compound or a derivative acts as a substrate, the steric hindrance from the benzyl group could direct the regioselectivity of a coupling reaction.
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Amide/Imide Derivatives
Functionalization via C-H Bond Activation Strategies
Direct C-H bond activation has emerged as a powerful tool in organic synthesis, allowing for the functionalization of otherwise unreactive C-H bonds, thereby streamlining synthetic routes. rsc.orgyoutube.com The this compound molecule presents multiple sites for potential C-H activation, including the aromatic C-H bonds of the phenyl and benzyl groups, as well as the benzylic C-H bonds. wikipedia.org
The ortho-positions of the N-phenyl ring are susceptible to directed C-H activation, where the carbonyl oxygen of the succinimide ring could act as a directing group, coordinating to a transition metal catalyst and guiding functionalization to the adjacent C-H bonds. rsc.org This would allow for the introduction of a wide range of functional groups, creating diverse derivatives of the parent molecule.
The benzylic C-H bonds on the CH2 group are also prime targets for functionalization. wikipedia.org The enhanced reactivity of benzylic positions is due to the lower bond dissociation energy of benzylic C-H bonds, as the resulting radical is stabilized by the adjacent aromatic ring. wikipedia.org Various methods have been developed for the selective functionalization of benzylic C-H bonds, including oxidation, halogenation, and cross-coupling reactions. wisc.eduexlibrisgroup.com Applying these strategies to this compound could lead to the synthesis of derivatives with new stereocenters or points of attachment for further elaboration.
Table 4: Representative C-H Activation Strategies Applicable to this compound
Development of Novel Heterocyclic Scaffolds for Chemical Space Expansion
The succinimide core of this compound serves as a versatile template for the construction of a wide array of new heterocyclic systems. Through targeted chemical modifications, this readily available compound can be transformed into more complex structures, thereby significantly expanding the chemical space for biological screening and materials science applications. Key strategies include ring expansion, ring transformation, and the introduction of additional heterocyclic moieties.
One of the most effective methods for expanding the heterocyclic scaffold from succinimide precursors is through condensation reactions with binucleophilic reagents. For instance, the reaction of 2-substituted succinimides with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazine-3,6-dione derivatives. These resulting di-keto structures can then serve as precursors for a variety of fused and substituted pyridazine-containing heterocycles, which are known to exhibit a broad spectrum of biological activities.
The general transformation of a 2-substituted N-phenylsuccinimide to a 4-substituted-1-phenyl-1,2,4,5-tetrahydropyridazine-3,6-dione is a well-established reaction. In the case of this compound, this would yield 4-benzyl-1-phenyl-1,2,4,5-tetrahydropyridazine-3,6-dione. The reaction typically proceeds by nucleophilic attack of hydrazine on one of the carbonyl groups of the succinimide ring, followed by intramolecular cyclization and dehydration.
| Precursor | Reagent | Product | Heterocyclic Core |
| This compound | Hydrazine hydrate | 4-Benzyl-1-phenyl-1,2,4,5-tetrahydropyridazine-3,6-dione | Pyridazinedione |
| 2-(4-Chlorobenzyl)-N-phenylsuccinimide | Hydrazine hydrate | 4-(4-Chlorobenzyl)-1-phenyl-1,2,4,5-tetrahydropyridazine-3,6-dione | Pyridazinedione |
| 2-Benzyl-N-(4-methoxyphenyl)succinimide | Hydrazine hydrate | 4-Benzyl-1-(4-methoxyphenyl)-1,2,4,5-tetrahydropyridazine-3,6-dione | Pyridazinedione |
Furthermore, the benzyl group at the 2-position of the succinimide ring can be functionalized to introduce additional points of diversity. For example, oxidation of the benzylic methylene (B1212753) group could provide a ketone, which can then participate in a wider range of condensation and cyclization reactions. This approach opens up pathways to more complex, polycyclic systems.
Another avenue for chemical space expansion involves the reduction of the succinimide carbonyl groups to afford functionalized pyrrolidines. The resulting pyrrolidine ring, bearing benzyl and phenyl substituents, can be further modified. For instance, the secondary amine of the pyrrolidine can be used as a handle for the introduction of various substituents or for the construction of fused heterocyclic systems. Diastereoselective reduction methods can also be employed to control the stereochemistry of the resulting pyrrolidines, adding another layer of structural diversity.
| Substrate | Reducing Agent | Product | Key Transformation |
| This compound | Lithium aluminum hydride | 2-Benzyl-1-phenylpyrrolidine | Reduction of both carbonyls |
| This compound | Sodium borohydride | 2-Benzyl-5-hydroxy-1-phenylpyrrolidin-2-one | Partial reduction |
The strategic application of these and other transformations to this compound and its derivatives provides a powerful tool for the generation of novel heterocyclic scaffolds. The ability to systematically modify the core structure and its substituents allows for a targeted exploration of chemical space, which is essential for the discovery of new molecules with desired properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Benzyl-N-phenylsuccinimide, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting N-phenylsuccinimide with benzyl halides in anhydrous solvents (e.g., DMF or THF) under inert gas (N₂ or Ar) at 60–80°C. Catalytic bases like triethylamine or K₂CO₃ are used to deprotonate intermediates. For reproducibility, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry (1:1.2 molar ratio of succinimide to benzyl halide) to minimize side products .
- Data Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Validate structures via -NMR (e.g., δ 3.2–3.5 ppm for succinimide protons, δ 7.2–7.5 ppm for benzyl aromatic protons) and mass spectrometry ([M+H]+ expected at m/z 295.3) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood to avoid inhalation of vapors. The compound may degrade under prolonged storage; test stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and discard discolored samples. Dispose of waste via licensed chemical disposal services to comply with EPA and local regulations .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use differential scanning calorimetry (DSC) to detect melting point deviations (>2°C from literature values indicate impurities) .
- Structural Confirmation : Employ -NMR to verify carbonyl carbons (δ 170–175 ppm) and benzyl carbons (δ 125–140 ppm). Cross-validate with FT-IR (C=O stretch at ~1700 cm⁻¹, C-N at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
- Contradiction Analysis : Discrepancies often arise from crystallinity variations or residual solvents. Perform solvent screening (e.g., DMSO, acetone, toluene) under controlled temperatures (25°C and 50°C) using gravimetric methods. Characterize crystalline forms via X-ray diffraction (XRPD) to identify polymorphs that influence solubility. Compare results with computational solubility predictions (e.g., COSMO-RS models) .
Q. What strategies improve the catalytic efficiency of this compound in asymmetric synthesis?
- Optimization : Introduce chiral auxiliaries (e.g., BINOL derivatives) or use enantioselective catalysts (e.g., Jacobsen’s Mn(salen)). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and optimize reaction time/temperature using Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading ≥5 mol%) .
Q. How do structural modifications at the benzyl or phenyl groups affect the compound’s biological activity?
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-(4-Fluorobenzyl)-N-phenylsuccinimide) and test inhibitory activity against target enzymes (e.g., proteases) via fluorescence-based assays. Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with binding affinity (ΔG < -7 kcal/mol indicates strong interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
